4-HydroxyDuloxetine-d6
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Overview
Description
4-HydroxyDuloxetine-d6 is a deuterated analog of 4-HydroxyDuloxetine, which is a metabolite of Duloxetine. Duloxetine is a well-known serotonin-norepinephrine reuptake inhibitor (SNRI) used primarily for the treatment of major depressive disorder, generalized anxiety disorder, and neuropathic pain . The deuterated form, this compound, is often used in scientific research to study metabolic pathways and pharmacokinetics due to its stable isotope labeling.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-HydroxyDuloxetine-d6 involves the incorporation of deuterium atoms into the molecular structure of 4-HydroxyDuloxetine. This can be achieved through various methods, including:
Hydrogen-Deuterium Exchange: This method involves the replacement of hydrogen atoms with deuterium in the presence of a deuterating agent.
Deuterated Reagents: Using deuterated reagents in the synthesis process to introduce deuterium atoms directly into the compound.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Catalytic Deuteration: Utilizing catalysts to facilitate the incorporation of deuterium atoms.
Purification Steps: Employing techniques such as crystallization and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions: 4-HydroxyDuloxetine-d6 can undergo various chemical reactions, including:
Oxidation: Conversion of the hydroxyl group to a carbonyl group.
Reduction: Reduction of the carbonyl group back to a hydroxyl group.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield a ketone or aldehyde derivative.
Scientific Research Applications
4-HydroxyDuloxetine-d6 has a wide range of applications in scientific research, including:
Chemistry: Used as a reference standard in analytical chemistry to study reaction mechanisms and kinetics.
Biology: Employed in metabolic studies to trace the pathways and interactions of Duloxetine in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of Duloxetine.
Industry: Applied in the development of new pharmaceuticals and in quality control processes to ensure the purity and efficacy of drugs
Mechanism of Action
The mechanism of action of 4-HydroxyDuloxetine-d6 is similar to that of Duloxetine. It primarily functions as a serotonin-norepinephrine reuptake inhibitor, which increases the levels of these neurotransmitters in the synaptic cleft. This leads to enhanced neurotransmission and alleviation of symptoms associated with depression and anxiety . The molecular targets include serotonin and norepinephrine transporters, and the pathways involved are related to neurotransmitter reuptake inhibition .
Comparison with Similar Compounds
4-HydroxyDuloxetine: The non-deuterated form of 4-HydroxyDuloxetine-d6.
Duloxetine: The parent compound from which 4-HydroxyDuloxetine is derived.
Other SNRIs: Compounds such as Venlafaxine and Desvenlafaxine, which also inhibit the reuptake of serotonin and norepinephrine.
Uniqueness: this compound is unique due to its deuterium labeling, which provides enhanced stability and allows for detailed metabolic and pharmacokinetic studies. This makes it a valuable tool in research settings where precise tracking of the compound is required.
Properties
Molecular Formula |
C18H19NO2S |
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Molecular Weight |
313.4 g/mol |
IUPAC Name |
4-[3-(methylamino)-1-thiophen-2-ylpropoxy]naphthalen-1-ol |
InChI |
InChI=1S/C18H19NO2S/c1-19-11-10-17(18-7-4-12-22-18)21-16-9-8-15(20)13-5-2-3-6-14(13)16/h2-9,12,17,19-20H,10-11H2,1H3 |
InChI Key |
DRRXQCXSBONKPD-UHFFFAOYSA-N |
Canonical SMILES |
CNCCC(C1=CC=CS1)OC2=CC=C(C3=CC=CC=C32)O |
Origin of Product |
United States |
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